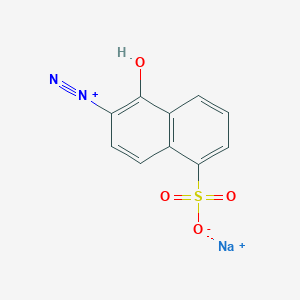
Sodium;6-diazonio-5-hydroxynaphthalene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;6-diazonio-5-hydroxynaphthalene-1-sulfonate is a diazonium salt derived from naphthalene. It is known for its applications in various chemical reactions, particularly in the synthesis of azo dyes. The compound is characterized by the presence of a diazonium group, a hydroxyl group, and a sulfonate group attached to the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium;6-diazonio-5-hydroxynaphthalene-1-sulfonate can be synthesized through the diazotization of 1-hydroxy-5-sodiosulfo-2-naphthylamine. The process involves the reaction of the amine with nitrous acid, typically generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods: In industrial settings, the synthesis of 1-hydroxy-5-sodiosulfo-2-naphthalenediazonium is carried out in large reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The reaction mixture is often cooled using ice baths or refrigeration systems to maintain the required low temperatures.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium;6-diazonio-5-hydroxynaphthalene-1-sulfonate undergoes various chemical reactions, including:
Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds.
Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl, or cyano groups through Sandmeyer reactions.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium hydroxide.
Substitution Reactions: Often involve copper(I) salts as catalysts in the presence of the desired substituent.
Reduction Reactions: Sodium sulfite or stannous chloride are commonly used reducing agents.
Major Products Formed:
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
Substituted Naphthalenes: Formed through substitution reactions.
Aminonaphthalenes: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Sodium;6-diazonio-5-hydroxynaphthalene-1-sulfonate has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in textile and pigment industries.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of colorants and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-hydroxy-5-sodiosulfo-2-naphthalenediazonium primarily involves its diazonium group. In coupling reactions, the diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds. In substitution reactions, the diazonium group is replaced by other substituents through the formation of reactive intermediates. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents.
Vergleich Mit ähnlichen Verbindungen
Sodium;6-diazonio-5-hydroxynaphthalene-1-sulfonate can be compared with other diazonium salts such as:
1-Hydroxy-4-sodiosulfo-2-naphthalenediazonium: Similar structure but with the sulfonate group in a different position.
1-Hydroxy-3-sodiosulfo-2-naphthalenediazonium: Another positional isomer with different reactivity.
1-Hydroxy-5-chloro-2-naphthalenediazonium: Contains a chloro substituent instead of a sulfonate group.
The uniqueness of 1-hydroxy-5-sodiosulfo-2-naphthalenediazonium lies in its specific substitution pattern, which influences its reactivity and applications in various chemical processes.
Eigenschaften
CAS-Nummer |
19361-54-7 |
|---|---|
Molekularformel |
Cl2H6O11Sr |
Molekulargewicht |
0 |
Synonyme |
1-Hydroxy-5-sodiosulfo-2-naphthalenediazonium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Phenyl-4,4a,5,7a-tetrahydrocyclopenta[b]pyran](/img/structure/B1175557.png)



![tert-Butyl 4,8-dioxotricyclo[3.3.1.1~3,7~]decane-2-carboxylate](/img/structure/B1175572.png)
